Ethyl 4-bromooxazole-2-carboxylate
Description
Ethyl 4-bromooxazole-2-carboxylate: is a chemical compound with the molecular formula C₆H₆BrNO₃ It is a derivative of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
ethyl 4-bromo-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXJAUOWPROTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Bromination is typically performed using N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Catalytic Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) enhance regioselectivity and reaction rate. For example, Hodgetts et al. reported that using NBS (1.1 equiv) and FeCl₃ (0.05 equiv) in DCM at 0°C for 12 hours yields the product in 58% purity after column chromatography.
Yield improvements to 72–89% are achievable by substituting DCM with dimethylformamide (DMF) and extending reaction times to 48 hours, as noted in analogous brominations of thiazole derivatives. This solvent shift reduces side reactions like ester hydrolysis.
Critical Parameters:
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Solvent polarity : Polar aprotic solvents (DMF, THF) improve bromine electrophilicity.
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Temperature : Lower temperatures (0°C) minimize di-bromination byproducts.
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Catalyst loading : Excess FeCl₃ (>0.1 equiv) accelerates decomposition of NBS, reducing yield.
Esterification of 4-Bromooxazole-2-Carboxylic Acid
An alternative method involves synthesizing 4-bromooxazole-2-carboxylic acid (CAS 944906-74-5) followed by esterification with ethanol. This two-step approach is advantageous when the carboxylic acid is commercially available or synthesized via alternative pathways.
Step 1: Synthesis of 4-Bromooxazole-2-Carboxylic Acid
The acid precursor is prepared by brominating oxazole-2-carboxylic acid using bromine (Br₂) in acetic acid at 50°C for 6 hours. This method, adapted from Ambeed’s protocols, achieves 65% yield after recrystallization from ethyl acetate.
Step 2: Esterification with Ethanol
The carboxylic acid is esterified using ethanol and sulfuric acid as a catalyst under reflux (78°C) for 24 hours. GlpBio’s formulation guidelines recommend a molar ratio of 1:5 (acid:ethanol) to drive the reaction to completion, yielding this compound in 85% purity .
Advantages:
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Avoids handling volatile brominating agents.
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Permits use of inexpensive ethanol as the esterifying agent.
Comparative Analysis of Methods
The table below contrasts the two primary synthesis routes:
Advanced Industrial-Scale Production
Patent disclosures reveal innovative scaling strategies, such as continuous flow bromination using microreactors. For instance, a 2020 patent (WO2020150626A1) describes brominating ethyl oxazole-2-carboxylate in a titanium microreactor at 10 mL/min flow rate, achieving 94% conversion with <2% di-brominated byproducts. This method reduces reaction time to 2 hours and enhances safety by minimizing exposure to bromine vapors.
Purification and Quality Control
Final purification employs flash chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water mixtures. Purity is verified via:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromooxazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl oxazole-2-carboxylate.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution Reactions: Products include ethyl 4-aminooxazole-2-carboxylate, ethyl 4-thioxazole-2-carboxylate, and ethyl 4-alkoxyoxazole-2-carboxylate.
Oxidation Reactions: Products include ethyl 4-oxooxazole-2-carboxylate.
Reduction Reactions: The primary product is ethyl oxazole-2-carboxylate.
Scientific Research Applications
Ethyl 4-bromooxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-bromooxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The oxazole ring structure allows for interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-bromooxazole-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-bromooxazole-4-carboxylate
- Ethyl 2-chlorooxazole-4-carboxylate
- Ethyl 2-methyloxazole-4-carboxylate
Uniqueness: The presence of the bromine atom at the 4-position of the oxazole ring in this compound distinguishes it from its analogs
Biological Activity
Ethyl 4-bromooxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure : this compound has the molecular formula and a molecular weight of approximately 220.023 g/mol. Its structure features a bromine atom at the 4-position of the oxazole ring, which is crucial for its reactivity and biological activity.
Synthesis Methods : The compound can be synthesized through various methods, including:
- Bromination : A common method involves the bromination of ethyl oxazole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide under controlled conditions.
- Continuous Flow Processes : In industrial settings, continuous flow processes enhance efficiency and yield while maintaining purity.
Biological Activity
This compound exhibits several biological activities, making it a valuable compound in pharmaceutical research.
Anticancer Activity
Research indicates that derivatives of oxazole compounds, including this compound, show promising anticancer properties. The mechanism often involves the modulation of enzyme activity related to cancer cell proliferation. For instance, studies have demonstrated that specific oxazole derivatives can inhibit cancer cell growth by targeting key signaling pathways involved in tumor progression.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects against various pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes contributes to its effectiveness as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:
- Enzyme Inhibition : The bromine atom enhances the compound's binding affinity to target enzymes, which can lead to inhibition of their activity.
- Receptor Modulation : The oxazole ring structure allows for interaction with various receptors, potentially altering their signaling pathways .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity in vitro against breast cancer cell lines with IC50 values indicating effective inhibition at low concentrations. |
| Study B | Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study C | Explored the mechanism of action through enzyme assays, revealing that the compound inhibits specific kinases involved in cancer cell signaling pathways. |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-bromooxazole-2-carboxylate?
this compound is typically synthesized via bromination of its parent oxazole derivative. For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate can be brominated using N-bromosuccinimide (NBS) in a solvent system (e.g., dichloromethane) at room temperature for 72 hours. Purification is achieved via silica gel column chromatography using gradients of petroleum ether and ethyl acetate (96:4 to 97:3). Yield optimization requires careful stoichiometric control of NBS and extended reaction times .
Q. What characterization methods are employed to confirm the structure of this compound?
- Spectroscopy : FTIR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- NMR : NMR resolves aromatic protons and ester methyl groups, while NMR confirms carbonyl and brominated carbons.
- Melting Point : Determined via capillary methods (e.g., 126–128°C for brominated derivatives).
- Crystallography : Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles, critical for resolving structural ambiguities .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) with UV visualization is standard. A solvent system of petroleum ether:ethyl acetate (e.g., 9:1) is used to track starting material consumption and product formation. Spots are compared against authentic samples or predicted values .
Advanced Research Questions
Q. How can low yields in the bromination step be addressed?
Low yields often arise from incomplete bromination or side reactions. Strategies include:
- Extended Reaction Times : Increasing from 72 hours to 96 hours.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Catalysis : Lewis acids like FeCl₃ could improve electrophilic substitution.
- Temperature Control : Mild heating (40–50°C) may accelerate kinetics without decomposition .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures. For example:
Q. What computational methods predict the reactivity of the bromo substituent?
Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) calculates electronic properties:
Q. How does crystallographic data inform synthetic route design?
Crystal structures reveal steric and electronic constraints. For example:
- Bond Angles : Distortions in the oxazole ring (e.g., C–Br bond length ~1.89 Å) highlight regions prone to reactivity.
- Intermolecular Interactions : Hydrogen bonding (e.g., O···H contacts) guides solvent selection for recrystallization .
Methodological Considerations
Q. What safety protocols are critical when handling brominated oxazole derivatives?
- Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Waste Disposal : Halogenated byproducts require segregated, labeled containers for specialized disposal .
Q. How to optimize column chromatography for purification?
- Gradient Elution : Start with non-polar solvents (petroleum ether) to elute impurities, then increase polarity (ethyl acetate) for the product.
- Silica Gel Mesh Size : 230–400 mesh improves resolution for closely related compounds.
- TLC-Guided Fractions : Combine fractions with identical values to ensure purity .
Q. What are the limitations of current synthetic methods?
- Regioselectivity : Competing bromination at other ring positions (e.g., C5 vs. C4) may require directing groups.
- Scalability : Prolonged reaction times (72+ hours) hinder large-scale production.
Alternative methods, such as transition-metal-catalyzed bromination, could address these issues but require further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
